molecular formula C14H8O4 B14724124 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one CAS No. 6720-25-8

2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one

Cat. No.: B14724124
CAS No.: 6720-25-8
M. Wt: 240.21 g/mol
InChI Key: FOINFNBKTYKBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is an organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This compound is characterized by its unique dioxolo ring fused to a xanthene core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one typically involves a multi-component reaction. One common method is the three-component one-pot synthesis, which includes the reaction of 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as perchloric acid supported on silica (HClO4–SiO2). This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of heterogeneous catalysts like HClO4–SiO2 are likely to be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
  • 12-aryl-12H-benzo[i][1,3]dioxolo[4,5-b]xanthene-6,11-diones

Comparison: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is unique due to its specific dioxolo ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

6720-25-8

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]xanthen-10-one

InChI

InChI=1S/C14H8O4/c15-14-8-3-1-2-4-10(8)18-11-6-13-12(5-9(11)14)16-7-17-13/h1-6H,7H2

InChI Key

FOINFNBKTYKBJH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.